molecular formula C13H13ClN2O2 B13913116 6-Chloro-1-tetrahydropyran-2-YL-indazole-4-carbaldehyde

6-Chloro-1-tetrahydropyran-2-YL-indazole-4-carbaldehyde

Cat. No.: B13913116
M. Wt: 264.71 g/mol
InChI Key: BQCDOPHRMAUSKD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

6-Chloro-1-tetrahydropyran-2-YL-indazole-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Chloro-1-tetrahydropyran-2-YL-indazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Chloro-1-tetrahydropyran-2-YL-indazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

6-Chloro-1-tetrahydropyran-2-YL-indazole-4-carbaldehyde can be compared with other similar compounds, such as:

    6-Chloro-1-tetrahydropyran-2-YL-indazole-4-methanol: Similar structure but with a methanol group instead of an aldehyde.

    6-Chloro-1-tetrahydropyran-2-YL-indazole-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.

    6-Chloro-1-tetrahydropyran-2-YL-indazole-4-nitrile: Features a nitrile group in place of the aldehyde.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

6-chloro-1-(oxan-2-yl)indazole-4-carbaldehyde

InChI

InChI=1S/C13H13ClN2O2/c14-10-5-9(8-17)11-7-15-16(12(11)6-10)13-3-1-2-4-18-13/h5-8,13H,1-4H2

InChI Key

BQCDOPHRMAUSKD-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=CC(=CC(=C3C=N2)C=O)Cl

Origin of Product

United States

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